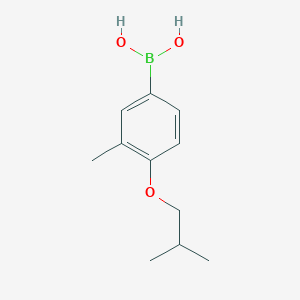

4-Isobutoxy-3-methylphenylboronic Acid

Description

4-Isobutoxy-3-methylphenylboronic Acid is a boronic acid derivative featuring an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3) on the phenyl ring. This compound is classified as an arylboronic acid, a class of molecules widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C11H17BO3 |

|---|---|

Molecular Weight |

208.06 g/mol |

IUPAC Name |

[3-methyl-4-(2-methylpropoxy)phenyl]boronic acid |

InChI |

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8,13-14H,7H2,1-3H3 |

InChI Key |

QZCMYZOYOUPGAD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Isobutoxy-3-methylphenylboronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxy-3-methylphenylboronic Acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.

Major Products:

Scientific Research Applications

4-Isobutoxy-3-methylphenylboronic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-methylphenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Methylphenylboronic Acids

The following table summarizes key structural analogs of 4-Isobutoxy-3-methylphenylboronic Acid, emphasizing differences in substituents and their implications:

Key Observations:

- Steric and Electronic Effects : The isobutoxy group in this compound introduces significant steric bulk compared to smaller alkoxy groups (e.g., isopropoxy or butoxy). This can influence reaction kinetics in cross-coupling reactions, as bulky groups may slow down transmetallation steps .

- Solubility: Linear alkoxy chains (e.g., butoxy) generally improve solubility in non-polar solvents, whereas branched groups (e.g., isobutoxy) may enhance solubility in moderately polar solvents .

Functional Group Replacements

Comparison with Halogen- or Amino-Substituted Analogs:

- Halogen Substitution : Chloro or bromo groups (e.g., in 4-(2-Bromoacetyl)-3-fluorophenylboronic Acid) increase reactivity in palladium-catalyzed reactions but may require protective strategies for boronic acid stability .

- Amino Groups: Amino-substituted analogs (e.g., 4-Amino-2,3-dimethylphenylboronic Acid) are pivotal in prodrug designs or as fluorescent probes due to their nucleophilic properties .

Pharmaceutical Relevance

- Related impurities and intermediates (e.g., 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile) highlight the importance of steric and electronic tuning for drug efficacy .

- Macromolecular Crystallography : Boronic acids like 4-Isopropoxy-3-methylphenylboronic Acid are employed in SHELX software pipelines for high-throughput phasing of protein structures, leveraging their robust crystallinity .

Biological Activity

4-Isobutoxy-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.08 g/mol. Its structure features a boronic acid functional group attached to a phenyl ring that is further substituted with an isobutoxy group and a methyl group. This specific substitution pattern is believed to influence its biological activity and binding properties.

Boronic acids, including this compound, are known to interact with various biological molecules, particularly proteins and enzymes. Their mechanism often involves the inhibition of proteasomes and other enzymatic activities, which can lead to therapeutic effects in cancer treatment. The compound has shown potential in:

- Inhibiting proteasome activity : This inhibition can disrupt protein degradation pathways that are often upregulated in cancer cells.

- Modulating enzyme interactions : The compound may serve as a tool for studying enzyme activities and protein interactions, which are critical in understanding cellular processes.

Case Studies

- Cancer Research : In studies examining the effects of boronic acids on cancer cell lines, this compound demonstrated significant cytotoxic effects against certain types of cancer cells by inducing apoptosis through proteasome inhibition .

- Diabetes Management : Research has indicated that boronic acids can interact with insulin, potentially leading to improved insulin delivery systems. A theoretical model suggested that certain boronic acids could stabilize insulin, enhancing its efficacy .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available phenolic compounds.

- Boronation Reaction : A boronation reaction is performed using boron reagents under specific conditions to introduce the boronic acid functionality.

- Purification : The final product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylphenylboronic Acid | CHB O | Lacks bulky substituents; simpler structure |

| 4-Isobutylaminophenylboronic Acid | CHB O | Contains an amino group instead of an isobutoxy group |

| 4-(Aminomethyl)phenylboronic Acid | CHB O | Lacks the bulky isobutoxy group |

This table illustrates how variations in substitution patterns can affect the biological activity and binding properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.